molecular formula C19H32O2 B153489 Methyl gamma-linolenate CAS No. 16326-32-2

Methyl gamma-linolenate

Cat. No.: B153489
CAS No.: 16326-32-2
M. Wt: 292.5 g/mol
InChI Key: JFRWATCOFCPIBM-JPFHKJGASA-N
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Description

Methyl gamma-linolenate, also known as methyl (Z,Z,Z)-6,9,12-octadecatrienoate, is a fatty acid methyl ester derived from gamma-linolenic acid. It is an omega-6 polyunsaturated fatty acid with significant biological and industrial importance. This compound is commonly found in plant seeds, such as borage and evening primrose, and is known for its potential health benefits and applications in various fields .

Scientific Research Applications

Methyl gamma-linolenate has a wide range of applications in scientific research:

Safety and Hazards

Methyl gamma-linolenate should be kept away from food, drink, and animal feeding stuffs . It is recommended not to eat, drink, or smoke when using this product . Contaminated clothing and gloves should be removed and washed, including the inside, before re-use . Hands should be washed before breaks and after work .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl gamma-linolenate can be synthesized through the esterification of gamma-linolenic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is then purified through distillation or chromatography .

Industrial Production Methods: In industrial settings, this compound is often produced from natural sources like Spirulina platensis using flash chromatography. This method involves the extraction of gamma-linolenic acid from the microalgae, followed by its conversion to the methyl ester form. The isolated product is characterized using techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions: Methyl gamma-linolenate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

methyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11,13-14H,3-6,9,12,15-18H2,1-2H3/b8-7-,11-10-,14-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRWATCOFCPIBM-JPFHKJGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901344802
Record name gamma.-Linolenic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901344802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16326-32-2
Record name Methyl gamma-linolenate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016326322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name gamma.-Linolenic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901344802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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